Iron(3+) trichloride

Description

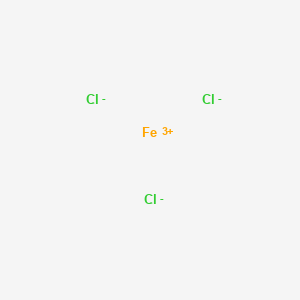

Structure

2D Structure

Properties

CAS No. |

12040-57-2 |

|---|---|

Molecular Formula |

FeCl3 Cl3Fe |

Molecular Weight |

162.2 g/mol |

IUPAC Name |

iron(3+);trichloride |

InChI |

InChI=1S/3ClH.Fe/h3*1H;/q;;;+3/p-3 |

InChI Key |

RBTARNINKXHZNM-UHFFFAOYSA-K |

SMILES |

[Cl-].[Cl-].[Cl-].[Fe+3] |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Fe+3] |

density |

2.9 g/cm³ |

melting_point |

37 °C |

Other CAS No. |

7705-08-0 |

physical_description |

BLACK-TO-BROWN HYGROSCOPIC CRYSTALS. |

solubility |

Solubility in water, g/100ml at 20 °C: 92 (reaction) |

vapor_pressure |

Vapor pressure at 20 °C: negligible |

Origin of Product |

United States |

Synthetic Methodologies for Iron 3+ Trichloride

Anhydrous Iron(3+) Trichloride (B1173362) Synthesis Routes

The production of anhydrous iron(3+) trichloride is crucial for applications requiring a moisture-free environment, such as in certain catalytic processes. sigmaaldrich.com The primary methods for its synthesis involve direct reaction with chlorine or the oxidation of iron(II) precursors.

Direct Halogenation Processes

The most common industrial method for producing anhydrous this compound is through the direct chlorination of iron metal. wikipedia.org This process involves the reaction of solid iron with chlorine gas at elevated temperatures. wikipedia.orgwikidoc.org

Reaction: 2 Fe(s) + 3 Cl₂(g) → 2 FeCl₃(s) wikidoc.org

To ensure the complete conversion of iron to the +3 oxidation state and prevent the formation of iron(II) chloride, an excess of chlorine gas is typically used. wikipedia.org The reaction is carried out at several hundred degrees Celsius, a temperature at which the this compound product is in a gaseous state and can be subsequently collected. wikipedia.org

Another direct halogenation approach involves the chlorination of iron oxides. For instance, hematite (B75146) (iron(III) oxide) can be chlorinated at high temperatures to yield this compound. researchgate.net

Oxidative Conversion of Iron(II) Precursors

Anhydrous this compound can also be synthesized by the oxidation of iron(II) chloride. This is a key step in many industrial processes where iron(II) chloride is an intermediate. why.gr

Reaction with Chlorine: 2 FeCl₂(s) + Cl₂(g) → 2 FeCl₃(s) why.gr

This reaction is an effective way to produce anhydrous this compound from its lower oxidation state counterpart.

Hydrated this compound Preparation Strategies

Hydrated this compound, often in the form of the hexahydrate (FeCl₃·6H₂O), is commonly used in aqueous applications like water treatment. nih.gov Its synthesis typically involves the use of hydrochloric acid.

Aqueous Hydrochloric Acid Based Routes

A prevalent method for producing solutions of this compound is by dissolving iron-containing materials, such as iron ore, in aqueous hydrochloric acid. why.gr For example, magnetite (Fe₃O₄) reacts with hydrochloric acid to produce a mixture of iron(II) and iron(III) chlorides. why.gr

Reaction with Iron Ore: Fe₃O₄(s) + 8 HCl(aq) → FeCl₂(aq) + 2 FeCl₃(aq) + 4 H₂O(l) why.gr

To obtain a solution containing predominantly this compound, the iron(II) chloride in the resulting solution can be oxidized. This can be achieved by bubbling chlorine gas through the solution or by using an oxidizing agent like oxygen in the presence of hydrochloric acid. why.gr

Oxidation of Iron(II) Chloride with Chlorine: 2 FeCl₂(aq) + Cl₂(g) → 2 FeCl₃(aq) why.gr

Oxidation of Iron(II) Chloride with Oxygen: 4 FeCl₂(aq) + O₂(g) + 4 HCl(aq) → 4 FeCl₃(aq) + 2 H₂O(l) why.gr

Alternatively, hydrated this compound can be prepared by first reacting iron metal with hydrochloric acid to form iron(II) chloride, which is then subsequently oxidized. youtube.com The initial reaction produces a lime green solution of iron(II) chloride. youtube.com This solution will naturally oxidize to iron(3+) chloride when exposed to air over time, a process that can be significantly accelerated by the addition of an oxidizing agent like hydrogen peroxide. youtube.comyoutube.com

Initial Reaction: Fe(s) + 2 HCl(aq) → FeCl₂(aq) + H₂(g) youtube.com

Oxidation with Hydrogen Peroxide: 4FeCl₂(aq) + O₂(g) + 4HCl(aq) → 4FeCl₃(aq) + 2H₂O(l) youtube.com

Controlled Hydration and Anhydrous Conversion Approaches

While anhydrous this compound is hygroscopic and will readily absorb moisture from the air to form hydrates, the direct thermal dehydration of hydrated this compound to its anhydrous form is not feasible. wikipedia.orgwikidoc.org Heating the hydrated salt results in the evolution of hydrogen chloride gas and the formation of iron oxychloride, rather than the desired anhydrous salt. wikipedia.orgwikidoc.org

To convert hydrated this compound to its anhydrous form, specific chemical dehydrating agents are required. One common laboratory method involves heating the hydrated salt with thionyl chloride. wikipedia.orgwikidoc.org

Reaction with Thionyl Chloride: FeCl₃·6H₂O(s) + 6 SOCl₂(l) → FeCl₃(s) + 6 SO₂(g) + 12 HCl(g) wikipedia.org

Another effective reagent for this conversion is trimethylsilyl (B98337) chloride. wikipedia.orgwhy.gr

Reaction with Trimethylsilyl Chloride: FeCl₃·6H₂O(s) + 12 (CH₃)₃SiCl(l) → FeCl₃(s) + 6 ((CH₃)₃Si)₂O(l) + 12 HCl(g) wikipedia.orgwhy.gr

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally friendly and sustainable. In the context of this compound synthesis, there is growing interest in applying these principles. Iron(III) chloride itself is considered an abundant, less toxic, and inexpensive catalyst alternative in various chemical reactions, aligning with green chemistry goals. rsc.org

Research into more sustainable synthetic methods is ongoing. One area of focus is the use of less hazardous reagents and the development of more energy-efficient processes. For example, the use of iron(III) chloride as a catalyst in the synthesis of polyesters and in the depolymerization of materials like polyethylene (B3416737) terephthalate (B1205515) (PET) highlights its role in creating more sustainable chemical cycles. rsc.org The use of water as a solvent in iron(III) chloride-catalyzed reactions is another area of exploration that aligns with green chemistry principles. researchgate.net

Data Tables

Table 1: Synthetic Reactions for this compound

| Product Form | Synthetic Method | Reactants | Reaction Equation |

| Anhydrous | Direct Halogenation | Iron, Chlorine Gas | 2 Fe(s) + 3 Cl₂(g) → 2 FeCl₃(s) wikidoc.org |

| Anhydrous | Oxidative Conversion | Iron(II) Chloride, Chlorine Gas | 2 FeCl₂(s) + Cl₂(g) → 2 FeCl₃(s) why.gr |

| Hydrated | Aqueous HCl Route | Iron Ore (Magnetite), Hydrochloric Acid | Fe₃O₄(s) + 8 HCl(aq) → FeCl₂(aq) + 2 FeCl₃(aq) + 4 H₂O(l) why.gr |

| Hydrated | Aqueous HCl Route (from Iron) | Iron, Hydrochloric Acid, Oxygen | Fe(s) + 2 HCl(aq) → FeCl₂(aq) + H₂(g) followed by 4 FeCl₂(aq) + O₂(g) + 4 HCl(aq) → 4 FeCl₃(aq) + 2 H₂O(l) why.gryoutube.com |

| Anhydrous | Dehydration of Hydrate | Hydrated this compound, Thionyl Chloride | FeCl₃·6H₂O(s) + 6 SOCl₂(l) → FeCl₃(s) + 6 SO₂(g) + 12 HCl(g) wikipedia.org |

Waste Stream Utilization in Production

A significant stride towards sustainable chemical manufacturing involves the valorization of industrial waste. The production of this compound is a prime example where waste streams from other industries can be effectively repurposed as raw materials. This approach not only mitigates waste disposal problems but also creates value-added products.

The iron and steel industry generates substantial amounts of iron-rich waste, such as mill scale and spent pickle liquor, which are viable feedstocks for this compound production. epa.govresearchgate.net Mill scale, an iron oxide waste, can be dissolved in hydrochloric acid and subsequently treated to produce ferric chloride. researchgate.netnih.gov One study demonstrated that this compound produced from mill scale (MS-FeCl₃) exhibited wastewater treatment performance comparable to its commercially produced counterpart. researchgate.net

Spent pickle liquor, a waste product from the steel finishing process, is essentially a solution of ferrous chloride and residual hydrochloric acid. google.com This acidic waste can be converted into this compound through a chlorination process. The method involves oxidizing the ferrous ions (Fe²⁺) in the liquor to ferric ions (Fe³⁺) using chlorine gas. google.com This process effectively recycles the waste acid and prevents potential environmental pollution from its disposal. google.com Patents describe methods that utilize spent pickle liquor, sometimes supplementing it with scrap iron, to produce high-quality liquid ferric chloride. google.comgoogle.com This recycling pathway offers an economical and environmentally sound alternative to traditional production methods. pk.edu.pl

The table below outlines methodologies for producing this compound from different industrial waste streams.

| Waste Stream Source | Key Reagents | Process Description | Outcome | Reference |

| Steel Pickling Liquor | Chlorine Gas | Oxidation of ferrous chloride solution to ferric chloride. The process starts with the liquor generated from cleaning steel with hydrochloric acid. | Production of liquid ferric chloride, effectively recycling the waste acid. | epa.govgoogle.com |

| Mill Scale (Iron and Steel Industry Waste) | Hydrochloric Acid (HCl) | Dissolving the iron oxide waste in HCl, followed by processing to yield a ferric chloride solution. | Production of MS-FeCl₃, a viable coagulant for wastewater treatment. | researchgate.netnih.govdergipark.org.tr |

| Acidic Waste Etching Liquid (e.g., from PCB industry) | Elemental Iron, Benzotriazole Hydrochloric Acid | Treating the copper-containing acidic waste with iron to precipitate copper, followed by filtration and concentration to obtain ferric chloride. | Production of high-quality ferric chloride with very low copper content. | google.com |

| Ferrous Scrap & Waste HCl | Hydrochloric Acid (HCl), Chlorine Gas (Cl₂) | Dissolving ferrous scrap in waste hydrochloric acid, followed by oxidation of the resulting ferrous chloride with chlorine gas. | An effective process for utilizing waste HCl and scrap iron to produce ferric chloride. | pk.edu.pl |

Coordination Chemistry of Iron 3+ Trichloride

Ligand Affinities and Complexation Phenomena

The coordination behavior of iron(3+) trichloride (B1173362) is largely dictated by the nature of the ligands it interacts with and the surrounding chemical environment.

Preference for Oxygen-Donor Ligands

Iron(III) chloride exhibits a distinct preference for oxygen-donor ligands. tandfonline.comresearchgate.netfigshare.comresearchgate.net This affinity is attributed to the hard Lewis acid nature of the Fe(III) ion, which readily interacts with hard Lewis bases like oxygen-containing ligands. nih.gov This preference is a defining characteristic that distinguishes its coordination chemistry from other 3d metal halides. tandfonline.comresearchgate.netfigshare.comresearchgate.net The stabilization of the trivalent state of iron is often achieved through coordination with anionic oxygen donor groups such as phosphonates, hydroxyalkyls, or phenols. rsc.org In biological systems, microorganisms utilize siderophores, which are low molecular weight chelators containing hard oxygen donor atoms, to solubilize and transport iron(III). nih.gov The high affinity of catechol groups, a type of oxygen-donor ligand, for iron(III) allows for the formation of coordinatively unsaturated complexes. nih.gov

Chloride Complex Formation in Aqueous and Hydrothermal Solutions

In aqueous solutions, the complexation of iron(III) with chloride ions is a well-documented phenomenon, though the exact nature of the dominant species can be a subject of debate. nih.gov Studies have shown that in concentrated aqueous solutions of ferric chloride, various chloro complexes can form, including octahedral species like [Fe(H₂O)₆₋ₙClₙ]³⁻ⁿ (where n = 1–3) and the tetrahedral [FeCl₄]⁻ ion. nih.govaip.orgaip.org The tetrahedral [FeCl₄]⁻ complex tends to be more predominant in solutions with high chloride concentrations and at elevated temperatures. researchgate.net Some research has also suggested the presence of the dimeric [Fe₂Cl₆] complex in highly concentrated aqueous solutions. nih.gov However, other studies indicate that higher chloroferrate(III) complexes are not significantly formed in aqueous solutions at room temperature, even with an excess of chloride ions. nih.govd-nb.infonih.govresearchgate.net Instead, the trans-[FeCl₂(H₂O)₄]⁺ complex is often identified as the dominant species in concentrated aqueous solutions. nih.govd-nb.infonih.govresearchgate.net The formation of various iron-chloride species can also be influenced by factors such as the starting material, with different species observed in solutions prepared from anhydrous ferric chloride versus ferric chloride hexahydrate. nih.gov

Dynamics of Aqua and Chloro-Aqua Complex Equilibria

The equilibria between aqua and chloro-aqua complexes of iron(III) in solution are dynamic and complex. Iron(III) complexes, particularly those with a high spin d⁵ configuration, are kinetically labile, meaning that ligands can rapidly associate and dissociate. wikipedia.org In aqueous solutions, the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, is a key species. chemguide.co.uk This ion is acidic and can undergo deprotonation to form various hydroxo species. chemguide.co.uksavemyexams.com The addition of chloride ions to an aqueous solution of iron(III) leads to the stepwise replacement of water molecules in the coordination sphere by chloride ions, establishing a series of equilibria between different aqua-chloro complexes. aip.orgaip.org The position of these equilibria is influenced by factors such as the concentration of chloride ions and the pH of the solution. For instance, increasing the chloride concentration will shift the equilibrium towards the formation of higher chloro complexes. researchgate.net The high charge density of the Fe³⁺ ion polarizes the coordinated water molecules, increasing their acidity and facilitating the loss of protons. savemyexams.com

Structural Elucidation of Iron(III) Coordination Complexes

A variety of analytical techniques are employed to determine the structure and coordination environment of iron(III) chloride complexes.

Spectroscopic Approaches to Coordination Environments

Spectroscopic methods are invaluable for probing the coordination environment of iron(III) complexes. Mössbauer spectroscopy, for example, can provide detailed information about the oxidation state, spin state, and local symmetry of the iron center. scielo.brresearchgate.net The isomer shift and quadrupole splitting parameters obtained from Mössbauer spectra can help distinguish between different coordination geometries and electronic configurations. scielo.br For instance, the Mössbauer spectrum of an Fe(III) oxalate (B1200264) complex showed a single quadrupole doublet, indicating that both Fe(III) cations in the structure have the same environment. scielo.br

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is also used to characterize iron(III) complexes by identifying the vibrational modes of the ligands and the metal-ligand bonds. scielo.brmdpi.com Nuclear Resonance Vibrational Spectroscopy (NRVS) has been used to study the vibrational properties of complex iron clusters. rsc.org Electronic absorption spectroscopy (UV-Vis) can provide information about the electronic transitions within the complex, which are sensitive to the coordination geometry and the nature of the ligands. mdpi.com Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying high-spin d⁵ Fe(III) complexes, with the resulting signals providing insights into the electronic structure and symmetry of the complex. researchgate.net

Self-Ionization and Isomeric Structural Transitions in Solution

The coordination chemistry of iron(3+) trichloride in solution is characterized by complex equilibria involving self-ionization and the formation of various geometric and structural isomers. researchgate.nettandfonline.com This behavior is highly dependent on the solvent, the concentration of the iron salt, the presence of other chloride ions, and the temperature. rsc.orgresearchgate.netresearchgate.net Unlike many other 3d transition metal halides, this compound exhibits a distinct ability to form self-ionized complexes, a key feature of its solution chemistry. tandfonline.comfigshare.com

Self-Ionization

In the presence of coordinating ligands (L), such as water or ethers, this compound can undergo self-ionization to form ionic complexes. tandfonline.comfigshare.com This process results in the formation of a cationic six-coordinate iron(III) center and the anionic tetrachloroferrate(III) ion, [FeCl₄]⁻. researchgate.nettandfonline.comfigshare.com The general representation for this self-ionization is:

2 FeCl₃ + 4L ⇌ [FeCl₂L₄]⁺ + [FeCl₄]⁻

This phenomenon is not limited to solutions; it is also evident in the crystal structures of several this compound hydrates. wikipedia.org X-ray crystallography has revealed that various hydrates are, in fact, ionic salts composed of a cationic aquachloroiron(III) complex and the tetrahedral tetrachloroferrate(III) anion. wikipedia.org This demonstrates a clear structural transition from the neutral, polymeric structure of anhydrous this compound to stable ionic arrangements upon hydration.

The specific isomers found in these hydrated salts depend on the degree of hydration. wikipedia.org For example, the dihydrate consists of the trans isomer of the cation, while the 2.5-hydrate contains the cis isomer. wikipedia.org

Interactive Table 1: Ionic Formulations of this compound Hydrates

| Hydrate Formula | Structural Formula | Cation Isomer |

| FeCl₃·2H₂O | [trans-FeCl₂(H₂O)₄][FeCl₄] | trans |

| FeCl₃·2.5H₂O | [cis-FeCl₂(H₂O)₄][FeCl₄]·H₂O | cis |

| FeCl₃·3.5H₂O | [cis-FeCl₂(H₂O)₄][FeCl₄]·H₂O | cis |

| FeCl₃·6H₂O | [trans-FeCl₂(H₂O)₄]Cl·2H₂O | trans |

Note: The hexahydrate is distinct in that its anion is a simple chloride ion rather than tetrachloroferrate(III). wikipedia.org

Isomeric and Structural Transitions in Aqueous Solution

In aqueous solutions, this compound establishes a complex set of equilibria involving various aquated and chloro complexes. rsc.orgnih.gov The speciation is highly sensitive to the ferric chloride concentration. rsc.org At very low concentrations (< 1 mmol·dm⁻³), the dominant species are the fully hydrated hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, and free chloride ions. nih.gov

As the concentration of ferric chloride increases, a stepwise substitution of the coordinated water molecules by chloride ions occurs, leading to a series of structural and isomeric transitions. rsc.orgresearchgate.net This progression generally follows:

[Fe(H₂O)₆]³⁺ → [FeCl(H₂O)₅]²⁺ → [FeCl₂(H₂O)₄]⁺ → [FeCl₃(aq)] → [FeCl₄]⁻

The dichlorotetraaquairon(III) cation, [FeCl₂(H₂O)₄]⁺, can exist as either cis or trans geometric isomers. wikipedia.org Research using EXAFS (Extended X-ray Absorption Fine Structure) has shown that in concentrated aqueous solutions of ferric chloride, the trans-[FeCl₂(H₂O)₄]⁺ complex is the dominant species at room temperature. nih.gov

A significant structural transition from octahedral to tetrahedral coordination occurs at higher chloride concentrations and elevated temperatures. researchgate.netresearchgate.net The tetrahedral tetrachloroferrate(III) anion, [FeCl₄]⁻, becomes the predominant species in solutions with high chloride content and at temperatures above 100-200 °C. researchgate.netresearchgate.net

Interactive Table 2: Dominant Iron(III) Species in Aqueous Chloride Solution

| Condition | Dominant Iron(III) Species | Coordination Geometry |

| Dilute solution (< 1 mM) | [Fe(H₂O)₆]³⁺ | Octahedral |

| Moderately concentrated solution | [FeCl(H₂O)₅]²⁺ | Octahedral |

| Concentrated solution (> 0.4 M) | trans-[FeCl₂(H₂O)₄]⁺ | Octahedral |

| High chloride concentration / High temperature (>100 °C) | [FeCl₄]⁻ | Tetrahedral |

Mechanistic Investigations of Iron 3+ Trichloride Reactivity

Lewis Acidity in Organic Transformations

The Lewis acidic character of iron(III) trichloride (B1173362) is central to its catalytic activity. The iron center, with its vacant d-orbitals, readily accepts electron pairs from Lewis basic substrates. This interaction activates the substrate, rendering it more susceptible to nucleophilic attack or rearrangement. wikipedia.orgresearchgate.net This fundamental principle underpins its application in a wide array of reactions, from electrophilic substitutions to complex molecular rearrangements. researchgate.net

Iron(III) trichloride is a classic catalyst for electrophilic aromatic substitution (EAS) reactions, particularly halogenations. wikipedia.orgchemguide.co.uk In the chlorination of benzene (B151609), for instance, the mechanism involves several key steps. youtube.comlumenlearning.com

Electrophile Generation : FeCl₃ acts as a Lewis acid, coordinating with a chlorine molecule (Cl₂). This coordination polarizes the Cl-Cl bond, creating a more potent electrophile, often represented as a chloronium ion source (Cl⁺). This complex can be formulated as [Cl-Cl-FeCl₃], which effectively delivers a "Cl⁺" equivalent to the aromatic ring. chemguide.co.ukyoutube.com

Nucleophilic Attack and Formation of the Wheland Intermediate : The electron-rich π-system of the benzene ring attacks the electrophilic chlorine atom. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as the Wheland intermediate or sigma complex. youtube.comlumenlearning.com The positive charge is delocalized over the remaining five carbon atoms of the ring. youtube.com

Deprotonation and Aromaticity Restoration : The tetrachloroferrate(III) anion ([FeCl₄]⁻), formed during the initial activation step, acts as a base, abstracting a proton from the carbon atom bearing the new chlorine substituent. The electrons from the C-H bond then move to restore the aromatic π-system, yielding the final product, chlorobenzene. The catalyst, FeCl₃, is regenerated along with hydrochloric acid (HCl). chemguide.co.ukyoutube.com

A similar mechanism is operative for bromination using bromine (Br₂) and an iron(III) halide catalyst like iron(III) bromide (FeBr₃), which can be formed in situ from iron metal and bromine. chemguide.co.uklumenlearning.com

The Lewis acidity of iron(III) trichloride is instrumental in catalyzing various carbon-carbon bond-forming reactions. These reactions are fundamental to the synthesis of more complex organic molecules. researchgate.netresearchgate.netscirp.org

Friedel-Crafts Type Reactions : In reactions analogous to the Friedel-Crafts alkylation, FeCl₃ can activate substrates like benzyl (B1604629) alcohols. By coordinating to the hydroxyl group, FeCl₃ facilitates its departure as a leaving group, generating a carbocationic intermediate. This electrophile is then attacked by an electron-rich aromatic ring, forming a new C-C bond. This approach has been successfully applied in the total synthesis of natural products like (−)-podophyllotoxin. rsc.org

Claisen Rearrangement : The Claisen rearrangement, a scielo.brscielo.br-sigmatropic rearrangement of allyloxyarenes, is typically a thermal process requiring high temperatures. Iron(III) trichloride can catalyze this reaction under milder conditions. The proposed mechanism involves the coordination of the FeCl₃ to the etheral oxygen atom. This coordination polarizes the transition state and lowers the activation energy, facilitating the concerted rearrangement to form a C-allyl compound. scirp.org

Oxidative Coupling : FeCl₃ can also promote C-C bond formation through oxidative pathways. In the coupling of electron-rich arenes, such as phenol (B47542) derivatives or naphthols, FeCl₃ acts as an oxidizing agent to generate radical cations. These reactive intermediates can then dimerize, forming a new carbon-carbon bond. This method is highly effective for synthesizing biaryl compounds and has been used in the synthesis of the phenanthrene (B1679779) core of certain alkaloids. researchgate.netrsc.org

Iron(III) trichloride catalyzes several important rearrangement reactions by stabilizing key cationic intermediates.

Ferrier Rearrangement : This reaction transforms glycals (2,3-unsaturated glycosides) into 2,3-unsaturated glycosyl derivatives. The mechanism, catalyzed by a Lewis acid like FeCl₃, begins with the cleavage of the substituent at the C3 position (often an acetate). wikipedia.orgacs.org This generates a delocalized allyloxocarbenium ion. wikipedia.org This reactive intermediate is then attacked by a nucleophile, such as an alcohol, to yield the rearranged product. wikipedia.orgacs.org FeCl₃ has been found to be an efficient catalyst for this transformation, often providing high yields and stereoselectivity. acs.orgresearchgate.net

Pinacol (B44631) Rearrangement : The pinacol rearrangement is the acid-catalyzed conversion of a 1,2-diol (vicinal diol) to a ketone or aldehyde. nrochemistry.comaakash.ac.in While typically catalyzed by protic acids, Lewis acids like FeCl₃ can also promote this transformation. wikipedia.org The mechanism involves the coordination of FeCl₃ to one of the hydroxyl groups, turning it into a better leaving group. aakash.ac.inorganicchemistrytutor.com Departure of this group generates a carbocation. This is followed by a 1,2-migratory shift of a substituent (hydride, alkyl, or aryl) from the adjacent carbon to the carbocation center. This rearrangement results in a more stable, resonance-stabilized oxonium ion, which upon deprotonation (or loss of the Lewis acid) gives the final carbonyl product. aakash.ac.inorganicchemistrytutor.comslideshare.net The migratory aptitude generally follows the order: H > Phenyl > Alkyl. organicchemistrytutor.com

Iron(III) trichloride has emerged as an inexpensive and effective catalyst for glycosylation, the formation of glycosidic bonds, which are crucial in carbohydrate chemistry. scielo.brrsc.orgscielo.br It can activate a variety of glycosyl donors, including glycosyl chlorides and peracylated sugars. scielo.brnih.gov

The proposed mechanism for the activation of glycosyl chlorides involves FeCl₃ acting as a Lewis acid to facilitate the departure of the chloride leaving group. rsc.orgnih.gov This leads to the formation of a key oxacarbenium ion intermediate. This electrophilic species is then attacked by a glycosyl acceptor (an alcohol) to form the O-glycoside. nih.gov For peracetylated sugar donors, FeCl₃ coordinates to the anomeric acetate (B1210297) group, promoting its departure and generating either an oxocarbenium-acetate ion pair or a cyclic dioxolenium ion intermediate through the participation of the neighboring C-2 acetoxy group. scielo.brresearchgate.net This intermediate then reacts with the alcohol acceptor to furnish the 1,2-trans-glycoside. scielo.br

Studies have shown that catalytic amounts of FeCl₃ (typically 10-20 mol%) are sufficient to promote these reactions, offering a more benign alternative to harsher methods. scielo.brnih.gov

Table 1: FeCl₃-Catalyzed Glycosylation of Various Donors and Acceptors

| Glycosyl Donor | Glycosyl Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Per-benzylated glucosyl chloride | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 20 | Dichloromethane (B109758) | 2 | 67 | nih.gov |

| Per-benzoylated glucosyl chloride | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 20 | Dichloromethane | 16 | 98 | rsc.org |

| β-D-Glucose pentaacetate | Allyl alcohol | 10 | Dichloromethane | 8 | 76 | scielo.brresearchgate.net |

| β-D-Galactose pentaacetate | Allyl alcohol | 10 | Dichloromethane | 8 | 83 | researchgate.net |

| Per-benzylated galactosyl chloride | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | 20 | Dichloromethane | 2 | 90 | nih.gov |

The Lewis acidic nature of iron(III) trichloride also makes it useful for the cleavage of protecting groups in organic synthesis. It can coordinate to heteroatoms (like oxygen or sulfur) within a protecting group, weakening its bond to the substrate and facilitating its removal under mild conditions. For example, FeCl₃ has been employed in the deprotection of acetals and silyl (B83357) ethers. A chemoselective iron(III) chloride-mediated deprotection has been developed as part of a two-carbon homologation of aldehydes to alkenals, showcasing its utility in complex synthetic sequences. researchgate.net

Glycosylation Reaction Mechanisms

Oxidative Catalysis and Redox Pathways

Beyond its role as a Lewis acid, iron(III) trichloride functions as an oxidizing agent, participating in reactions that involve a change in the oxidation state of the iron center. researchgate.netwikipedia.org This redox activity is crucial for several synthetic transformations.

In many iron-catalyzed oxidative reactions, a key mechanistic feature is the generation of highly reactive radical species. rsc.org For instance, in the oxidative coupling of arenes, the reaction is initiated by a single-electron transfer (SET) from the electron-rich substrate to Fe(III), reducing it to Fe(II) and forming a substrate radical cation. researchgate.netrsc.org These radical cations then couple to form the desired product.

Iron(III) chloride can also participate in catalytic cycles involving other oxidants. For example, in the presence of peroxides, Fe(II) (which can be generated in situ from Fe(III)) can cleave the O-O bond to generate reactive alkoxyl radicals. These radicals can then abstract a hydrogen atom from a substrate, initiating a radical-based functionalization pathway. rsc.org

Furthermore, high-valent iron-oxo species have been identified as key intermediates in many iron-catalyzed oxidation reactions. rsc.orgmdpi.com These powerful oxidants can be formed from Fe(III) precursors and are capable of performing challenging transformations like olefin epoxidation and C-H bond oxygenation. rsc.org The mechanism of these reactions can be complex, potentially proceeding through radical intermediates, concerted oxygen transfer, or carbocationic species. rsc.org The specific pathway is often influenced by the ligand environment around the iron center. mdpi.com In some cases, FeCl₃ itself can facilitate auto-redox processes, as seen in its reaction with thionyl chloride and chlorobenzene, where it promotes the reduction of the sulfur center to yield diaryl sulfides instead of the expected sulfoxides. ucwv.edu

Single Electron Transfer Processes

Iron(3+) trichloride, or ferric chloride, is recognized for its role as a one-electron oxidant in various chemical transformations. wikipedia.org This capability stems from the iron atom's +3 oxidation state, which can be reduced to the more stable +2 state by accepting a single electron. This fundamental process is exemplified by its reaction with copper(I) chloride, where it facilitates the oxidation to copper(II) chloride while being reduced to iron(II) chloride. wikipedia.org

In the realm of organic synthesis, this single-electron transfer (SET) mechanism is pivotal. For instance, in iron-catalyzed oxidative coupling reactions, the process is often initiated by a SET from a substrate to the iron(III) salt, generating a radical cation from the substrate. rsc.org This initial step is crucial for subsequent bond-forming reactions. Similarly, the polymerization of certain monomers, such as thiophenes, can be initiated by an oxidative mechanism involving ferric chloride, where the monomer is oxidized to a radical cation. rloginconsulting.com The SET process can also be harnessed in photocatalysis, where light energy facilitates the transfer of an electron, generating reactive radical species that can participate in a variety of organic transformations. uni-regensburg.de

The general mechanism for many iron-catalyzed oxidation reactions involves the homolytic cleavage of C-H bonds, which is often facilitated by a single electron transfer to the iron catalyst. rsc.org This process underscores the versatility of this compound as an oxidant, driven by its ability to readily accept an electron and change its oxidation state.

Oxidation of Organic Substrates (e.g., Naphthols, Thiophenes)

This compound is an effective oxidizing agent for a range of organic substrates, including naphthols and thiophenes. wikipedia.org The oxidation of these compounds proceeds through mechanisms that leverage the electron-accepting nature of the Fe(III) center.

Naphthols:

Thiophenes:

This compound is widely used for the oxidative polymerization of 3-alkylthiophenes to produce polythiophenes, which are important conducting polymers. wikipedia.orgkpi.ua The polymerization mechanism is initiated by the oxidation of the thiophene (B33073) monomer. rloginconsulting.comkpi.ua It is proposed that the thiophene molecule coordinates to the iron(III) ion on the surface of solid ferric chloride. kpi.ua The strong oxidizing ability of the iron(III) ion then facilitates the oxidation of the thiophene to a radical cation. kpi.ua This radical cation is the active species that propagates the polymerization, leading to the formation of polythiophene chains. researchgate.net The reaction is sensitive to the reaction conditions, and the insolubility of the growing polymer-FeCl₄⁻ complex can influence the molecular weight of the final polymer. chalmers.se

The following table summarizes the role of this compound in the oxidation of these substrates:

| Substrate | Initial Step | Key Intermediate | Final Product(s) |

| 2-Naphthol | Oxidation of the hydroxyl group | Phenoxy radical | Biphenyl compounds, Naphthoquinones |

| 3-Alkylthiophene | Oxidation of the thiophene ring | Thiophene radical cation | Poly(3-alkylthiophene) |

Radical Generation and Propagation Mechanisms (e.g., C-H Functionalization)

This compound plays a significant role in the generation of radicals, which are key intermediates in C-H functionalization reactions. These reactions are of great interest as they allow for the direct conversion of ubiquitous C-H bonds into more complex functional groups. capes.gov.brresearchgate.net

The generation of radicals often occurs through a ligand-to-metal charge transfer (LMCT) process. researchgate.net In the case of this compound, particularly when complexed as the tetrahedral [FeCl₄]⁻ ion, irradiation with light can induce the transfer of an electron from a chloride ligand to the iron(III) center. capes.gov.brresearchgate.net This process generates a chlorine radical (Cl•) and reduces the iron to its +2 oxidation state. The highly reactive chlorine radical can then abstract a hydrogen atom from an aliphatic C-H bond, creating a carbon-centered radical. researchgate.net

This carbon-centered radical is a versatile intermediate that can undergo a variety of transformations, leading to the formation of new C-C, C-O, C-N, or C-X (where X is a halogen) bonds. rsc.orgcapes.gov.br The iron species can also play a role in the subsequent steps, either by further oxidizing the radical to a carbocation or by participating in reductive elimination steps to form the final product.

For example, in iron-catalyzed direct oxidative arylation of a benzylic C-H bond, the reaction is initiated by a single-electron-transfer process assisted by the iron salt to generate a benzyl radical. This radical can then be further oxidized to a benzyl cation, which subsequently reacts to form the desired product. rsc.org

The general pathways for iron-mediated C-H bond cleavage can involve either homolytic cleavage to form a carbon-centered radical or heterolytic cleavage to directly generate a carbon cation. rsc.org The specific pathway often depends on the nature of the C-H bond and the reaction conditions.

Hydrolytic Behavior and Polymeric Oxo-Derivative Formation in Aqueous Media

When dissolved in water, this compound exhibits complex hydrolytic behavior. The Fe³⁺ ion, being a small, highly charged metal cation, strongly interacts with water molecules. melscience.comquora.com This interaction leads to the formation of hydrated iron(III) ions, such as [Fe(H₂O)₆]³⁺. nih.govresearchgate.net The high charge density of the Fe³⁺ ion polarizes the coordinated water molecules, making them more acidic. This results in the release of protons (H⁺) into the solution, causing aqueous solutions of this compound to be acidic. wikipedia.orgquora.comtestbook.com

The hydrolysis process is not a simple deprotonation but involves a series of reactions that lead to the formation of various mononuclear and polynuclear hydroxo and oxo-bridged species. researchgate.nettudelft.nl These reactions are reversible and pH-dependent. melscience.comalmawatech.com The initial hydrolysis step can be represented as:

[Fe(H₂O)₆]³⁺ + H₂O ⇌ [Fe(OH)(H₂O)₅]²⁺ + H₃O⁺ researchgate.net

As the pH increases or the concentration of iron(III) increases, these mononuclear species can undergo condensation reactions, a process known as olation, to form polymeric oxo-derivatives. wikipedia.orgwikiwand.com This leads to the formation of soluble nanoparticles and eventually to the precipitation of iron(III) hydroxide (B78521). wikipedia.orgracoman.com

Formation of Iron(III) Hydroxide Flocs

The formation of iron(III) hydroxide flocs is a key application of this compound, particularly in water and wastewater treatment. racoman.comaquachemsa.com.authechemco.com When this compound is added to water, it hydrolyzes to form insoluble iron(III) hydroxide, Fe(OH)₃, which is also formulated as FeO(OH) (ferrihydrite). wikipedia.orgracoman.com This iron(III) hydroxide precipitates as a gelatinous, sticky floc. racoman.comwaterandwastewater.com

The mechanism of floc formation is a two-stage process: coagulation and flocculation. deswater.com

Coagulation: The positively charged iron hydrolysis products, such as [Fe(OH)(H₂O)₅]²⁺ and other polynuclear species, neutralize the negative surface charges of colloidal particles (like clay, organic matter, and microorganisms) suspended in the water. almawatech.comwaterandwastewater.comtidjma.tn This charge neutralization destabilizes the colloidal particles, allowing them to come together. waterandwastewater.com

Flocculation: Following destabilization, gentle mixing of the water promotes collisions between the destabilized particles and the growing iron(III) hydroxide precipitates. waterandwastewater.comtidjma.tn The particles become enmeshed in the iron(III) hydroxide flocs. eeer.org These flocs grow in size and become heavier, which facilitates their removal from the water by sedimentation or filtration. almawatech.comwaterandwastewater.com

The effectiveness of this process is highly dependent on factors such as the pH of the water, the dose of this compound, and the temperature. almawatech.comdeswater.com Optimal floc formation typically occurs in a slightly acidic to neutral pH range (around 5 to 7). almawatech.com

The following table outlines the key stages in the formation of Iron(III) Hydroxide Flocs:

| Stage | Description | Key Factors |

| Hydrolysis | Fe³⁺ ions react with water to form acidic hydrated ions and subsequently iron(III) hydroxide. | pH, Fe³⁺ concentration |

| Coagulation | Positively charged iron hydrolysis products neutralize the negative charge of suspended colloids. | pH, coagulant dose |

| Flocculation | Destabilized particles and iron(III) hydroxide precipitates aggregate to form larger flocs. | Mixing speed, residence time |

| Sedimentation/Filtration | The large, heavy flocs settle out or are removed by filtration. | Floc size and density |

Molecular Weight and Aging Phenomena of Polymeric Species

The hydrolysis of this compound in aqueous solutions leads to the formation of a complex mixture of polynuclear oxo-hydroxo species. wikipedia.orgresearchgate.net These polymeric species can have a wide range of molecular weights. In dilute solutions, soluble nanoparticles with molecular weights on the order of 10⁴ g/mol can be formed. wikipedia.orgwikiwand.com

These polymeric species are not static and undergo a process known as "aging." wikipedia.orgwikiwand.com Aging refers to the structural evolution of these polynuclear iron species over time. This can involve changes in their size, structure, and composition. The aging process is influenced by factors such as pH, temperature, and the presence of other ions in the solution.

The characterization of these polymeric species is challenging due to their complex and dynamic nature. However, techniques like electrospray ionization mass spectrometry (ESI-MS) have been used to identify a variety of mononuclear and polynuclear iron-oxohydroxo-chloride complexes in solution. researchgate.net These studies have shown that the composition of the species present is highly dependent on the pH of the solution. researchgate.net

The formation and aging of these polymeric iron species are crucial for the performance of this compound as a coagulant and flocculant in water treatment, as the size and charge of these species determine their effectiveness in removing impurities. wikipedia.orgwikiwand.com

Catalytic Applications in Advanced Synthesis and Materials Science

Organic Synthesis Catalysis

As a potent Lewis acid, iron(3+) trichloride (B1173362) is widely employed to catalyze numerous reactions in organic synthesis, including polymerizations, cyclizations, and multicomponent condensations. researchgate.netwikidoc.org It offers a milder and more environmentally benign alternative to other, more powerful Lewis acids like aluminum chloride, which can lead to higher yields in certain reactions. wikidoc.org

Iron(3+) trichloride is a prominent catalyst and oxidant for the polymerization of thiophene (B33073) and its derivatives to produce polythiophenes, a class of conductive polymers. rsc.orgnih.gov The oxidative polymerization of 3-alkylthiophenes using FeCl3 is a popular and commercially utilized method for producing materials for applications like antistatic coatings. nih.govrsc.org The reaction mechanism is believed to proceed via a radical pathway, potentially occurring on the surface of solid FeCl3. nih.govdergipark.org.tr The choice of solvent significantly impacts the molecular weight and polydispersity of the resulting polymer. rsc.org For instance, the synthesis of poly(3-hexylthiophene) (P3HT) with anhydrous ferric chloride yields polymers with lower molecular weight when dichloromethane (B109758) is used as the solvent compared to chloroform (B151607). rsc.org

Table 1: FeCl₃-Initiated Oxidative Polymerization of Thiophene Derivatives

| Monomer | Catalyst/Oxidant | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| 3-Hexylthiophene | Anhydrous FeCl₃ | Dichloromethane | Produces lower molecular weight polymer compared to chloroform solvent. | rsc.org |

| Thiophene | FeCl₃ | Acetonitrile | Reaction proceeds despite the solubility of FeCl₃, challenging the surface-catalysis theory. | nih.gov |

| 3-Alkylthiophenes | FeCl₃ | Various (e.g., Chloroform) | The polymerization is proposed to proceed through a radical mechanism. | dergipark.org.tr |

| Thiophenes with Benzo[d]thiazole | FeCl₃ | Chloroform | Successfully synthesized new polythiophenes containing the benzo[d]thiazole heterocycle. | researchgate.net |

Beyond oxidative polymerization, this compound is a key catalyst in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" polymerization technique. scientific.netjmchemsci.com It is particularly studied in the polymerization of methyl methacrylate (B99206) (MMA). scientific.netjmchemsci.comresearchgate.net In electrochemically mediated ATRP (eATRP) of MMA, studies have shown that FeCl3 can act as the catalyst both with and without additional ligands. scientific.netjmchemsci.com Surprisingly, in some systems, the best results in terms of polymerization control were achieved with FeCl3 alone, where electrogenerated Fe(II) activates the dormant polymer chains. scientific.netjmchemsci.com However, the deactivation by Fe(III) species can be inefficient, sometimes leading to polymers with high dispersity unless a high concentration of FeCl3 is used. scientific.netjmchemsci.com Reverse ATRP of MMA has also been successfully carried out using catalytic systems of FeCl3 coordinated with organic acids like pyromellitic acid. researchgate.net

Table 2: FeCl₃ in Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA)

| ATRP Type | Catalytic System | Key Finding | Reference |

|---|---|---|---|

| eATRP | FeCl₃ (with/without ligands) | Polymerization was moderately fast but difficult to control; best results were often obtained with FeCl₃ without any other ligand. | scientific.netjmchemsci.com |

| Reverse ATRP | FeCl₃ / Pyromellitic Acid | Successfully produced well-defined poly(methyl methacrylate) with narrow molecular weight distribution. | researchgate.net |

| AGET ATRP | FeCl₃ / CuCl (Bimetallic) | The bimetallic system enhanced both the polymerization rate and controllability compared to mono-metallic systems. | acs.org |

| AGET ATRP | CCl₄ / FeCl₃ / Reducing Agent (Ascorbic Acid or 1-acetyl-2-phenylhydrazine) | Demonstrated living features, producing well-defined polymers with controlled molecular weight and narrow distribution. | illinois.edu |

| Reverse ATRP | Fe(III) Half Salen Complexes | Air- and moisture-stable Fe(III) complexes achieved moderate to excellent control with dispersities as low as 1.1. | rsc.orgsciencescholar.us |

This compound is an effective catalyst for various cyclization reactions, which are fundamental for the synthesis of heterocyclic and carbocyclic compounds. researchgate.net One prominent example is the Paal-Knorr pyrrole (B145914) synthesis. researchgate.netacs.org A practical and economical method involves the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in water, catalyzed by a small amount of FeCl3, to produce N-substituted pyrroles in good to excellent yields under mild conditions. researchgate.net FeCl3 has also been used to catalyze the addition and subsequent cyclization of enamino esters with nitroolefins to afford tetrasubstituted NH pyrroles. researchgate.netsemanticscholar.org

Another significant application is in dearomatizing cyclization reactions. nih.govacs.org For instance, FeCl3 catalyzes the dearomatizing cyclization of N-acylindoles to prepare tetracyclic indolines, such as 5a,6-dihydro-12H-indolo[2,1-b] nih.govsci-hub.sebenzoxazin-12-ones, in good yields. nih.govacs.org The catalyst has also been shown to promote the Claisen rearrangement of allyloxyarenes, followed by a subsequent cyclization reaction, at low temperatures. rsc.org It is postulated that FeCl3 coordinates to the oxygen atom, polarizing the transition state and lowering the activation energy required for the rearrangement and cyclization. rsc.org

The efficiency of this compound extends to one-pot multicomponent reactions, where multiple reactants are combined in a single step to form a complex product, adhering to the principles of green chemistry. researchgate.netwikidoc.org FeCl3·6H2O has been reported as a mild and highly efficient catalyst for the synthesis of β-acetamido carbonyl compounds. wikidoc.org This reaction involves the one-pot condensation of aldehydes, enolizable ketones or 1,3-dicarbonyls, a nitrile (like acetonitrile), and acetyl chloride. wikidoc.orgasianpubs.org

Similarly, FeCl3 is employed in the synthesis of other heterocyclic structures. It has been used as a catalyst in the multicomponent coupling of catechols, benzyl (B1604629) alcohols, and ammonium (B1175870) acetate (B1210297) to produce 2-substituted benzoxazoles in good to excellent yields. rsc.org In this system, other iron sources were tested, but iron(III) nitrate (B79036) proved to be the most effective, with FeCl3·6H2O producing the desired product in a lower yield of 45%. rsc.org

This compound has been extensively studied as a low-cost, environmentally benign alternative to precious metal catalysts like palladium in cross-coupling reactions. acs.orgthieme-connect.comlookchem.com However, its role is complex. Studies have revealed that in some Suzuki-Miyaura reactions, the catalytic activity attributed to inexpensive iron salts like FeCl3 actually stems from trace amounts (parts-per-million) of palladium impurities present in the reagent. semanticscholar.orgnih.gov

Despite this, genuine iron-catalyzed cross-coupling reactions have been developed. An efficient FeCl3/PPh3 system has been reported for the Sonogashira coupling of various aryl iodides with terminal alkynes, proceeding without palladium or copper co-catalysts. researchgate.netnih.gov The reaction's efficacy was confirmed using high-purity FeCl3, ruling out trace impurities as the sole catalytic source. nih.gov Another study describes a Sonogashira-type coupling in water using a FeCl3·6H2O and 1,10-phenanthroline (B135089) catalytic system. sci-hub.se Iron catalysis has also been successfully applied to the Suzuki-Miyaura coupling of challenging substrates, such as the stereospecific coupling of propargyl electrophiles with lithium alkenylborates using FeCl3 and MgBr2. rsc.org

Furthermore, FeCl3 is used in oxidative cross-coupling reactions, such as the selective coupling of phenols with 2-aminonaphthalene derivatives to synthesize N,O-biaryl compounds, which are valuable as ligands in catalysis. acs.orgaip.org The mechanism is believed to involve an inner-sphere coupling between a phenoxyl radical and an aminonaphthalene ligand coordinated to the iron center. aip.org

In carbohydrate chemistry, this compound is a simple, inexpensive, and relatively benign catalyst for glycosylation reactions. nih.gov It is particularly effective for the activation of glycosyl chlorides, which historically required harsh conditions or toxic stoichiometric promoters like silver or mercury salts. nih.govnih.gov Catalytic amounts of FeCl3 (typically 20 mol%) can activate a variety of both electron-rich (benzylated) and electron-deficient (benzoylated) glycosyl chlorides to form disaccharides in good yields. nih.gov This method represents a significant improvement over recently developed organocatalytic systems, which are often slow and require high temperatures. nih.govnih.gov

The catalytic action involves FeCl3 functioning as a Lewis acid to promote the formation of an oxocarbenium ion intermediate, which then reacts with a glycosyl acceptor. lookchem.com Beyond glycosyl chlorides, FeCl3 has been used to activate other glycosyl donors, including those with anomeric acetate, bromide, pivaloate, or imidate leaving groups. nih.govresearchgate.net It has also been used to promote the glycosylation of peracylated sugars with alcohols. thieme-connect.comlookchem.com

Table 3: FeCl₃-Catalyzed Activation of Glycosyl Donors

| Glycosyl Donor Type | Catalyst Loading | Acceptor Type | Key Feature | Reference |

|---|---|---|---|---|

| Glycosyl Chlorides (benzylated & benzoylated) | 20 mol% FeCl₃ | Primary and Secondary Sugar Alcohols | Activates even deactivated donors that were unreactive under other organocatalytic conditions. | nih.govnih.gov |

| Peracetylated Sugars (e.g., β-D-glucose pentaacetate) | 10 mol% FeCl₃ | Allyl/Alkynyl Alcohols | Provides good yields and high anomeric selectivity for 1,2-trans-glycosides. | thieme-connect.comlookchem.com |

| Thioglycosides | Stoichiometric FeCl₃ (5 equiv.) | Primary and Secondary Sugar Alcohols | Efficient activation without co-promoters, yielding disaccharides in good to excellent yields. | researchgate.net |

| Glycosyl Acetates | Catalytic FeCl₃ | Sugar Alcohols | One of the most common applications of FeCl₃ in O-glycosylation. | researchgate.netd-nb.infoacs.org |

Metal-Catalyzed Cross-Coupling Studies

Inorganic and Materials Catalysis

The utility of this compound extends beyond organic synthesis into the realm of inorganic and materials catalysis, primarily as a crucial precursor for creating catalytically active materials. scientific.netresearchgate.net

A major application is in the synthesis of iron oxide nanoparticles, such as magnetite (Fe3O4) and hematite (B75146) (α-Fe2O3). acs.org In these syntheses, FeCl3 (often in combination with an iron(II) source like FeCl2 or FeSO4) serves as the iron precursor. acs.orglew.ro Methods like chemical co-precipitation, where a base is added to an aqueous solution of the iron salts, are commonly used to produce magnetic nanoparticles. jmchemsci.comacs.org These resulting ferrite (B1171679) nanoparticles are themselves efficient and recoverable catalysts for various organic reactions, including multicomponent reactions like the Biginelli reaction. rsc.orgjmchemsci.com FeCl3 is also used as a precursor in other synthesis methods like ultrasonic spray pyrolysis and biosynthesis using plant extracts to create iron oxide nanoparticles with controlled size and shape for catalytic and adsorption applications. illinois.edusciencescholar.us

Furthermore, FeCl3 acts as a catalyst precursor for the growth of carbon nanostructures. scientific.netresearchgate.netresearchgate.net In chemical vapor deposition (CVD) processes, a solution of FeCl3 can be used as a floating catalyst precursor to produce multi-walled carbon nanotubes (MWCNTs) and carbon nanowires. scientific.netresearchgate.net The iron(III) chloride decomposes at high temperatures to form iron nanoparticles that catalyze the growth of the carbon structures from a carbon source like toluene (B28343) or ethanol. researchgate.net Similarly, iron-based catalysts electrochemically deposited from a FeCl3-containing bath have been shown to be active for the growth of various carbon nanostructures. rsc.org

In a direct industrial catalytic process, this compound is used as a catalyst for the chlorination of ethylene (B1197577) to produce ethylene dichloride (1,2-dichloroethane), a key commodity chemical used in the manufacture of polyvinyl chloride (PVC). wikidoc.orgwikipedia.org

Carbon Nanotube Synthesis as a Floating Catalyst Precursor

This compound is recognized as a highly efficient precursor for the floating catalyst chemical vapor deposition (FC-CVD) method of synthesizing carbon nanotubes (CNTs). researchgate.networldscientific.com This low-cost technique involves introducing FeCl₃ into a reactor where it decomposes at high temperatures to form iron nanoparticles that serve as catalytic sites for CNT growth. researchgate.net The FC-CVD method is advantageous as it can be a continuous process, overcoming the limitations of time-consuming catalyst preparation found in other methods. researchgate.net

In a typical process, a solution of FeCl₃, often dissolved in a solvent like toluene, is used as the catalyst precursor, while a carbon-containing gas such as methane (B114726) serves as the carbon source. acs.orgworldscientific.com The reaction temperature and the ratio of the gases are critical parameters that influence the morphology of the resulting CNTs. researchgate.networldscientific.com For instance, studies have shown that increasing the reaction temperature and the flow ratio of methane to nitrogen can lead to the growth of CNTs with larger diameters. researchgate.networldscientific.com At higher temperatures, there is evidence of iron carbide participating in the formation of the tubes. researchgate.netacs.org Researchers have successfully produced multi-walled carbon nanotubes (MWCNTs) with high purity (over 92%) and yields of around 74% using this method. worldscientific.comworldscientific.com

Table 1: Influence of Synthesis Parameters on CNT Growth using FeCl₃ Precursor

| Parameter | Observation | Source |

|---|---|---|

| Reaction Temperature | Increasing temperature leads to larger diameter CNTs. researchgate.net | researchgate.net |

| Gas Flow Ratio (CH₄:N₂) | A higher ratio of methane to nitrogen results in larger diameter CNTs. researchgate.net | researchgate.net |

| Catalyst Concentration | An optimal catalyst content is necessary; too little can be poisoned by carbon, and too much cannot be effectively activated. researchgate.net | researchgate.net |

| High-Temperature Byproduct | Formation of iron carbide is observed at higher synthesis temperatures. acs.org | acs.org |

Nanomaterial Synthesis (e.g., Iron Oxide Nanoparticles, Silver Nanodisks)

This compound serves as a key iron source in the synthesis of various nanomaterials, including iron oxide nanoparticles and as an auxiliary agent in the creation of other metallic nanostructures.

Iron Oxide Nanoparticles

FeCl₃ is a common precursor for producing different phases of iron oxide nanoparticles, such as hematite (α-Fe₂O₃) and magnetite (Fe₃O₄), through methods like chemical reduction, coprecipitation, and hydrothermal treatment. instanano.comacs.orginstanano.com

Hematite (α-Fe₂O₃): Hematite nanoparticles can be synthesized by a chemical reduction method using this compound as the iron precursor and urea (B33335) as a reducing agent. instanano.com The process involves heating the mixture, followed by calcination at high temperatures (e.g., 650°C) to form the final nanoparticles, which can have sizes around 50 nm. instanano.com Another approach involves a simple chemical process mixing FeCl₃ with garlic peel extract, which yields cubic-structured hematite nanoparticles with crystallite sizes of about 10 nm. sciencescholar.us

Magnetite (Fe₃O₄): Magnetite nanoparticles are often prepared via a coprecipitation method. This involves mixing this compound with iron(II) chloride in a specific molar ratio (typically 2:1) in deionized water under an inert atmosphere. instanano.comacs.org A base, such as ammonium hydroxide (B78521), is then added to induce precipitation, resulting in the formation of black magnetite nanoparticles with average sizes in the range of 10-15 nm. instanano.com The amount of reducing agent, like hydrazine, and the pH are critical factors that determine whether magnetite or other iron oxide phases like goethite are formed during hydrothermal synthesis. acs.org

Table 2: Synthesis of Iron Oxide Nanoparticles using FeCl₃

| Nanoparticle Type | Synthesis Method | Other Key Reagents | Typical Size | Source |

|---|---|---|---|---|

| Hematite (Fe₂O₃) | Chemical Reduction & Thermal Treatment | Urea | ~50 nm | instanano.com |

| Hematite (Fe₂O₃) | Chemical method with plant extract | Garlic Peels Extract | 10-60 nm | sciencescholar.us |

| Magnetite (Fe₃O₄) | Coprecipitation | Iron(II) chloride, Ammonium Hydroxide | 10-15 nm | instanano.com |

| Magnetite (Fe₃O₄) | Hydrothermal Treatment | Hydrazine Monohydrate, Polyethylene (B3416737) Glycol | Varies (nanobelts) | acs.org |

Silver Nanodisks

In the synthesis of silver nanostructures, this compound plays a crucial role as an auxiliary or shape-controlling agent. acs.orgnih.govresearchgate.net Silver nanodisks (AgNDs) have been successfully synthesized using a solvothermal method where FeCl₃ is added to a reaction mixture containing a silver salt (silver nitrate), a capping agent (polyvinylpyrrolidone, PVP), and a solvent that also acts as a reducing agent (N,N-dimethylformamide, DMF). acs.orgnih.gov

The key to this process is the redox cycle of iron ions (Fe³⁺/Fe²⁺). acs.orgresearchgate.net Fe³⁺ is first reduced to Fe²⁺, and this conversion, in synergy with the solvent, facilitates the gentle reduction of silver ions (Ag⁺) to form silver seed crystals. nih.govresearchgate.net The PVP molecules then direct the growth of these seeds into polygonal silver nanosheets (AgNSs). nih.govresearchgate.net As the reaction progresses, the chloride ions from FeCl₃ can etch the sharp corners of the nanosheets, transforming them into rounded nanodisks. nih.govnih.gov The mass ratio of reactants, temperature, and reaction time are key factors in controlling the final morphology of the product. acs.orgnih.gov

Catalytic Roles in Semiconductor Etching Processes

This compound is a well-established and widely used chemical etchant in the semiconductor and electronics manufacturing industries, particularly for wet etching processes. synthetikaeu.comscispectrum.in Its primary application is in the etching of copper for the fabrication of printed circuit boards (PCBs). scispectrum.inhoujan.com.tw

The etching process relies on a redox reaction where ferric ions (Fe³⁺) oxidize the metallic copper (Cu) into soluble copper(II) chloride (CuCl₂), while the ferric ions are themselves reduced to ferrous ions (Fe²⁺). scispectrum.inhoujan.com.tw This selective removal of copper allows for the creation of intricate circuit patterns on the board. scispectrum.in

The popularity of FeCl₃ as an etchant is due to several advantages:

High Etch Rate: It offers a relatively fast etching speed for copper, which improves production efficiency in high-volume manufacturing. scispectrum.inhoujan.com.tw

Excellent Selectivity: FeCl₃ etches copper much faster than other materials commonly found on PCBs, such as silicon dioxide, minimizing damage to other components. scispectrum.in

Process Maturity: The technology is well-established, and the process is easy to control, making it suitable for large-scale industrial applications. houjan.com.tw

While most common for copper, FeCl₃ can also be used under specific conditions to etch other semiconductor materials like silicon, finding use in the fabrication of microelectromechanical systems (MEMS). scispectrum.in

Environmental Catalysis for Pollutant Degradation

This compound is a key component in certain advanced oxidation processes (AOPs) used for environmental remediation, specifically for the degradation of persistent organic pollutants in water. researchgate.net It is particularly utilized in photo-Fenton and Fenton-like reactions, which generate highly reactive hydroxyl radicals (•OH) capable of breaking down complex organic molecules. mdpi.comnih.gov

The photo-Fenton process involves the use of iron ions (Fe²⁺/Fe³⁺), hydrogen peroxide (H₂O₂), and UV light. mdpi.com The irradiation of aqueous solutions containing Fe(III) species with UV light can generate hydroxyl radicals, which initiate the degradation of pollutants. researchgate.net The UV light also accelerates the crucial reduction of Fe³⁺ back to Fe²⁺, allowing the catalytic cycle to continue. mdpi.com This process has been shown to be effective for degrading pollutants such as 4-chloroaniline (B138754) and various dyes like methylene (B1212753) blue. mdpi.comresearchgate.net The presence of oxygen can further enhance the degradation efficiency. researchgate.net

To overcome issues with catalyst recovery and the need for acidic conditions in homogeneous systems, heterogeneous catalysts are often developed. Iron oxide nanoparticles, synthesized from precursors like FeCl₃, can be used as catalysts in heterogeneous Fenton and photo-Fenton reactions. mdpi.comnih.gov These nanoparticle catalysts can be stabilized on substrates or with capping agents like starch, allowing them to function over a wider pH range and be more easily reused. mdpi.com

Computational and Theoretical Studies on Iron 3+ Trichloride Systems

Electronic Structure Calculations

The electronic structure is fundamental to understanding the chemical and physical properties of iron(3+) trichloride (B1173362). Computational quantum chemistry, particularly methods based on density functional theory, has been instrumental in elucidating these properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating iron-containing molecules due to its favorable balance of accuracy and computational cost. frontiersin.org For iron(3+) trichloride systems, DFT has been successfully applied to determine molecular geometries, thermodynamic properties, and electronic characteristics. aip.orgnih.gov

Researchers have used DFT to investigate the structural and thermodynamic properties of both anhydrous ferric chloride (FeCl₃) and its ferrous counterpart (FeCl₂). aip.org These calculations have provided data on lattice constants and heats of formation that are in relatively good agreement with experimental measurements. aip.org For instance, calculations on bulk FeCl₃ have been performed to predict its structural parameters. aip.org DFT studies have also been extended to model the interaction of chlorine with iron surfaces, indicating that the formation of iron chlorides via substitutional adsorption is thermodynamically unfavorable. aip.org

In the context of complex systems, DFT has been used to study the electronic structure of FeCl₃ intercalated in graphene, revealing how external electric fields can modify the material's band structure. researchgate.net Furthermore, DFT calculations have been crucial in understanding the mechanisms of chemical reactions catalyzed by FeCl₃, such as the cross-coupling of alcohols with alkenes, by mapping out the reaction pathway and identifying intermediates. tandfonline.comresearchgate.net

Table 1: Selected DFT-Calculated Properties of Iron Chloride Species

| Property | Species | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|

| Heat of Formation | bulk FeCl₃ | -4.15 eV | - | aip.org |

| Lattice Constant (a) | bulk FeCl₃ | Varies (overshoots exp.) | 5.92 Å | aip.org |

| Lattice Constant (c) | bulk FeCl₃ | Varies (overshoots exp.) | 17.26 Å | aip.org |

Note: Computational values can vary significantly based on the functional and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties and, consequently, spectroscopic phenomena. cecam.org It has been effectively employed to simulate and interpret the UV-Vis absorption spectra of iron(III) chloride complexes in solution. researchgate.net

Studies on iron(III) chloride complexation in hydrothermal solutions have shown that TD-DFT, particularly using functionals like CAM-B3LYP, can successfully simulate aqueous UV-Vis spectra. researchgate.net These calculations help identify the species present in solution, such as [FeCl(H₂O)₅]²⁺, [FeCl₂(H₂O)₄]⁺, FeCl₃(aq), and [FeCl₄]⁻, by modeling their strong ligand-to-metal charge transfer (LMCT) transitions. researchgate.net The accuracy of these simulations is often enhanced by including explicit solvent molecules in the first and even second coordination spheres, combined with a polarizable continuum model (PCM) to account for bulk solvation effects. researchgate.net

Benchmark studies have been performed to identify the most suitable DFT functionals for predicting the excited state structures and spectroscopic properties of Fe(III) complexes. For example, the M06-2X functional has been shown to perform well under specific conditions. rsc.org These theoretical spectra are invaluable for interpreting experimental data and understanding how factors like temperature and chloride concentration affect the speciation and coordination geometry of iron(III) in solution, which can change from octahedral to tetrahedral as more chloride ligands are added. researchgate.net

Ligand Binding Affinities and Intermolecular Interactions

Understanding the binding of ligands to the iron(III) center and the non-covalent interactions that govern the structure of FeCl₃-containing systems is crucial for predicting their behavior in various environments. Computational methods provide a powerful lens for examining these interactions.

DFT calculations have been used to determine the binding affinities of a wide range of small ligands to iron(III) porphine, a model for more complex systems like heme. rsc.org These studies show that anionic ligands generally bind more strongly than neutral ones, with binding strength also influenced by the solvent environment. rsc.org For instance, ligand binding is typically stronger in a less polar solvent like n-octanol compared to water. rsc.org

Molecular dynamics (MD) simulations are another key tool for studying intermolecular interactions. MD studies on FeCl₃-based deep eutectic solvents (DES) have revealed the complex interplay of forces. aidic.it For example, in a DES made of FeCl₃ and tetrabutylphosphonium (B1682233) bromide (TBPBr), simulations showed a transfer of a chloride ion to the TBP cation, which is proposed to be a key factor in the formation of the DES. aidic.it These simulations use radial distribution functions (RDFs) to analyze the proximity and coordination of different species, revealing, for example, that in certain systems, interactions between solute molecules and the phosphonium (B103445) cation were more significant than direct interactions with the ferric ion. aidic.it

In aqueous solutions, MD simulations have been used to investigate the influence of external electrostatic fields on the interactions within a ferric chloride solution. rsc.orgrsc.org These studies show that an external field can alter the distribution of water molecules and chloride ions around the Fe³⁺ ion, generally enhancing the interaction between Fe³⁺ and water while weakening the Fe³⁺-Cl⁻ Coulombic forces. rsc.orgrsc.org This leads to changes in the coordination number and can promote the hydrolysis and polymerization of ferric ion complexes. rsc.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides indispensable tools for mapping the detailed mechanisms of chemical reactions involving this compound, including the characterization of transient intermediates and high-energy transition states.

DFT calculations have been extensively used to model the catalytic cycles of FeCl₃-mediated reactions. For the FeCl₃-catalyzed cross-coupling of alcohols with alkenes, theoretical investigations have detailed a three-step mechanism: H-abstraction, free-radical addition, and hydrogen transfer. tandfonline.comresearchgate.net By calculating the energies of all intermediates and transition states, researchers identified the initial hydrogen abstraction from the alcohol by the FeCl₃ catalyst as the rate-limiting step of the entire process. tandfonline.comresearchgate.net Such studies also analyze the spin state of the iron center throughout the reaction, finding, for instance, that a quartet spin state is the most favorable pathway. tandfonline.com

Transition state analysis has also been applied to photochemical reactions. In the study of the photodissociation of aqueous iron(III) chloride species, which can lead to the atmospheric production of chlorine radicals, transition state analysis helps to determine the energy thresholds required for the dissociation of species like FeCl²⁺, FeCl₂⁺, FeCl₃, and FeCl₄⁻. researchgate.netcopernicus.org This analysis is critical for understanding which species is the primary chromophore responsible for chlorine production under different environmental conditions. researchgate.netcopernicus.org

Similarly, in the FeCl₃-catalyzed carbonyl-olefin metathesis, quantum chemical calculations have been employed to perform a theoretical Hammett analysis of the reaction coordinate. acs.org This approach investigates how substituents on the substrate influence the activation barriers for key steps like oxetane (B1205548) formation and retro-[2+2] fragmentation, providing insights into the reaction's divergent reactivity pathways. acs.orgacs.org

Table 2: Example of a Calculated Reaction Step in an FeCl₃-Catalyzed Reaction

| Reaction Step | Reactants | Transition State | Products | Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Hydrogen Abstraction | Phenylpropanol + FeCl₃ | [TS1] | Radical Intermediate + HCl-FeCl₂ | Rate-limiting | tandfonline.comresearchgate.net |

Solvation Effects and Environmental Influence in Theoretical Predictions

The chemical behavior of this compound is profoundly influenced by its solvent environment. Theoretical models must accurately account for these solvation effects to yield predictive results.

A common and powerful approach is the use of hybrid quantum mechanics/molecular mechanics (QM/MM) models or cluster-continuum models. frontiersin.orgresearchgate.netresearchgate.net In these methods, the central iron complex and its immediate solvent shell (the first, and sometimes second, coordination spheres) are treated with a high-level quantum mechanical method like DFT, while the bulk solvent is represented by a less computationally expensive polarizable continuum model (PCM). researchgate.net This tiered approach has been shown to be essential for accurately simulating the UV-Vis spectra of aqueous iron(III) chloro complexes. researchgate.net It captures the specific hydrogen-bonding interactions in the inner shells, which can cause noticeable contraction and deformation of the primary coordination sphere, while also accounting for the dielectric effect of the bulk medium. researchgate.net

Theoretical studies on the dissociation of iron(III) porphyrin chloride in different solvents highlight the importance of specific solute-solvent interactions. researchgate.netnih.gov Calculations revealed that dissociation is more favorable in methanol (B129727) than in acetonitrile, primarily due to stronger specific interactions (including charge delocalization effects) between the dissociated chloride anion and methanol molecules in its first solvation shell. nih.gov

Molecular dynamics simulations also provide detailed insight into environmental influences. Simulations of FeCl₃ in aqueous solution under an external electrostatic field showed that the field alters the hydration structure around the Fe³⁺ ion, increasing the number of coordinated water molecules and promoting hydrolysis. rsc.org These results demonstrate how the environment, whether it's the solvent composition or an external field, can fundamentally alter the interactions and reactivity of the this compound system.

Advanced Characterization Techniques for Iron 3+ Trichloride and Its Derivatives

Spectroscopic Methods for Structural and Electronic Insights

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local geometric and electronic structure of iron in various environments. By analyzing the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS), researchers can determine the oxidation state of iron and the coordination environment of the absorbing atom. mdpi.com

Studies on aqueous solutions of iron(3+) trichloride (B1173362) have utilized XAS to characterize the speciation of iron complexes. nih.govresearchgate.net In concentrated solutions, iron(III) is often found in various chloro-aqua complexes. For instance, in hyper-saline lithium chloride solutions, the tetrachloroferrate(III) ion, [FeCl₄]⁻, is the dominant species. nih.gov EXAFS analysis helps in determining the precise bond lengths and coordination numbers. For example, in certain aqueous environments, the Fe-O and Fe-Cl bond distances have been determined, revealing the structure of complexes like trans-[Fe(H₂O)₄Cl₂]⁺ where the Fe–Cl bond length is approximately 2.296 Å and the Fe–O bond length is 2.070 Å. nih.gov

Research has also shown that with increasing temperature and chloride concentration, there is a shift towards the formation of higher iron(III)-chloride complexes. nih.gov XAS data collected at facilities like the SPring-8 synchrotron provide high-quality spectra for anhydrous iron(III) chloride at the Fe K-edge, serving as a standard for such structural studies. nims.go.jp

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) provides critical information about the elemental composition, chemical states, and electronic structure of iron(3+) trichloride. The technique measures the binding energies of core-level electrons, which are sensitive to the chemical environment of the atoms.

For this compound, the Fe 2p spectrum is of particular interest. The binding energy for Fe(III) in FeCl₃ is typically observed around 711.3 eV to 711.5 eV for the Fe 2p₃/₂ peak. researchgate.netxpsdatabase.netsci-hub.se This is distinctly different from the binding energy for metallic iron (around 706.7 eV) or Fe(II) species. thermofisher.com The Cl 2p spectrum in pristine this compound shows two main peaks corresponding to the 2p₃/₂ and 2p₁/₂ spin-orbit components, typically found at binding energies of about 198.8 eV and 199.95 eV, respectively. researchgate.net

XPS is also instrumental in studying the interaction of FeCl₃ with other materials. For example, in studies of FeCl₃-doped polymers or intercalation compounds, XPS can confirm the presence of different chlorine species and both Fe(II) and Fe(III) states, indicating complex chemical interactions. sci-hub.secapes.gov.br High-resolution XPS analysis of FeCl₃ in glycerol (B35011) has been used to identify Fe(III) species at the surface, demonstrating significant interfacial enrichment. osti.gov

| Element | Orbital | Compound/State | Binding Energy (eV) |

|---|---|---|---|

| Fe | 2p₃/₂ | FeCl₃ | ~711.5 |

| Fe | 2p₁/₂ | FeCl₃ | ~724.5 |

| Cl | 2p₃/₂ | FeCl₃ | ~198.8 |

| Cl | 2p₁/₂ | FeCl₃ | ~200.0 |

Note: The binding energies are approximate and can vary slightly based on the specific sample and instrument calibration. The data is compiled from multiple sources. researchgate.netdiva-portal.org

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for studying the nuclear environment of iron atoms. It provides precise information on the oxidation state, spin state, and coordination geometry through parameters like isomer shift (δ), quadrupole splitting (ΔE_Q), and hyperfine magnetic field (B). researchgate.net